molecular formula C10H12O3 B1605793 3-Phenoxybutanoic acid CAS No. 64508-87-8

3-Phenoxybutanoic acid

Cat. No.: B1605793
CAS No.: 64508-87-8
M. Wt: 180.2 g/mol
InChI Key: FBJWHMYVHYDATM-UHFFFAOYSA-N
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Description

3-Phenoxybutanoic acid is an organic compound with the molecular formula C10H12O3 It is characterized by a phenoxy group attached to a butanoic acid chain

Mechanism of Action

Target of Action

3-Phenoxybutanoic acid is a derivative of butyric acid and has been found to exhibit peroxisome proliferator-activated receptor γ (PPARγ) agonist activity . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound interacts with its targets, primarily PPARγ, and activates them . This activation can lead to a series of changes in the cell, including the regulation of gene expression, modulation of cellular proliferation and differentiation, and control of energy homeostasis .

Biochemical Pathways

It has been found to be capable of activating glucokinase , an enzyme that facilitates the first step in the glycolysis pathway. It also exhibits the ability to inhibit protein glycation , a process that can lead to the formation of advanced glycation end products (AGEs) that are implicated in various pathological conditions, including diabetes and aging .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure, the presence of functional groups, and the individual’s metabolic enzymes .

Result of Action

The activation of PPARγ and glucokinase by this compound can lead to various molecular and cellular effects. For instance, the activation of PPARγ can regulate the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . On the other hand, the activation of glucokinase can enhance glucose utilization and insulin sensitivity . The inhibition of protein glycation can prevent the formation of AGEs, thereby potentially mitigating the pathological conditions associated with their accumulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the individual’s physiological conditions . .

Biochemical Analysis

Biochemical Properties

3-Phenoxybutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in fatty acid metabolism. The interaction between this compound and PPARs can modulate lipid metabolism and energy homeostasis .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance. This activation leads to enhanced glucose uptake and fatty acid oxidation in cells, thereby improving cellular energy status . Additionally, this compound can modulate the expression of genes involved in lipid metabolism, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, leading to their activation or inhibition. For instance, the binding of this compound to PPARs results in the activation of these receptors, which in turn regulates the transcription of target genes involved in lipid metabolism . Moreover, this compound can inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), thereby influencing glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged activation of AMPK and PPARs . These effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to improve lipid metabolism and reduce inflammation without significant adverse effects. At higher doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450 oxidases, which facilitate its breakdown into metabolites that can be excreted from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in lipid and glucose metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. The compound can also interact with specific transporters on cell membranes, allowing it to enter cells and exert its effects . The distribution of this compound within tissues is influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of a phenoxy group may facilitate its interaction with mitochondrial membranes, thereby influencing mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxybutanoic acid can be synthesized through several methods. One common approach involves the reaction of phenol with butyric acid in the presence of a catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to facilitate the formation of the ester intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

3-Phenoxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Phenoxyacetic acid: Similar in structure but with an acetic acid chain instead of butanoic acid.

    Phenylbutyric acid: Contains a phenyl group instead of a phenoxy group.

    Benzoic acid: Features a carboxylic acid group attached directly to a benzene ring.

Uniqueness: 3-Phenoxybutanoic acid is unique due to the presence of both a phenoxy group and a butanoic acid chain, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-phenoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJWHMYVHYDATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30983074
Record name 3-Phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64508-87-8
Record name Butanoic acid, 3-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064508878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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